![molecular formula C17H12N2O B8802174 2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile CAS No. 27389-83-9](/img/structure/B8802174.png)
2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (p-(benzyloxy)benzylidene)-: is an organic compound that belongs to the class of benzylidenemalononitriles. This compound is characterized by the presence of a benzylidene group attached to a malononitrile moiety, with a benzyloxy substituent on the benzylidene ring. It is widely used in various fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing malononitrile, (p-(benzyloxy)benzylidene)- is through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde derivatives with malononitrile in the presence of a base catalyst. For instance, the reaction between p-(benzyloxy)benzaldehyde and malononitrile can be catalyzed by bases such as piperidine or pyridine under mild conditions .
Industrial Production Methods: In industrial settings, the synthesis of malononitrile, (p-(benzyloxy)benzylidene)- can be optimized by using heterogeneous catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite. These catalysts are prepared using combustion methods with glycine or glycerol as fuel. The reaction is typically carried out in solvents like ethyl acetate at temperatures around 60°C, achieving high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Malononitrile, (p-(benzyloxy)benzylidene)- undergoes various chemical reactions, including:
Condensation Reactions: It can participate in further condensation reactions with aldehydes or ketones to form more complex structures.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds.
Addition Reactions: It can react with nucleophiles such as amines to form substituted derivatives.
Common Reagents and Conditions:
Bases: Piperidine, pyridine, and other organic bases are commonly used in condensation reactions.
Solvents: Ethyl acetate, acetonitrile, and other polar solvents are frequently used.
Catalysts: Heterogeneous catalysts like Ti-Al-Mg hydrotalcite and Zn-Al-Mg hydrotalcite are effective in promoting the reactions
Major Products:
Substituted Benzylidenemalononitriles: These are formed through condensation reactions.
Heterocyclic Compounds: Cyclization reactions can lead to the formation of various heterocycles.
Aplicaciones Científicas De Investigación
Malononitrile, (p-(benzyloxy)benzylidene)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Industry: It is used in the production of specialty chemicals, perfumery, and as a fluorescence-based assay for detecting methane
Mecanismo De Acción
The mechanism of action of malononitrile, (p-(benzyloxy)benzylidene)- involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes, such as tyrosine kinases, by binding to their active sites.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Cytotoxic Effects: The compound can induce cytotoxicity in cancer cells by interfering with cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Benzylidenemalononitrile: A closely related compound with similar reactivity and applications.
Ethylene Glycol-Based Benzylidenemalononitriles: These derivatives contain ethylene ether spacers and exhibit unique properties.
Uniqueness: Malononitrile, (p-(benzyloxy)benzylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
27389-83-9 |
|---|---|
Fórmula molecular |
C17H12N2O |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2-[(4-phenylmethoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-16(12-19)10-14-6-8-17(9-7-14)20-13-15-4-2-1-3-5-15/h1-10H,13H2 |
Clave InChI |
GBQGNEMSQIQFRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
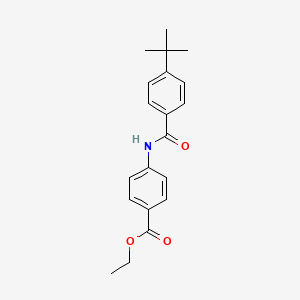
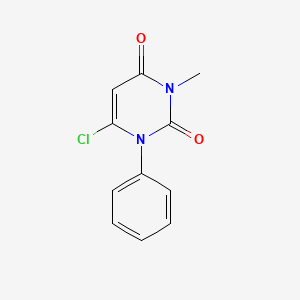
![3-cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile](/img/structure/B8802108.png)
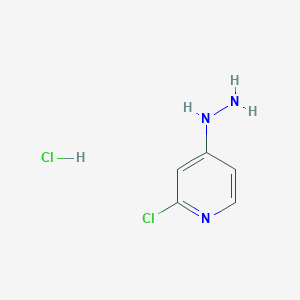
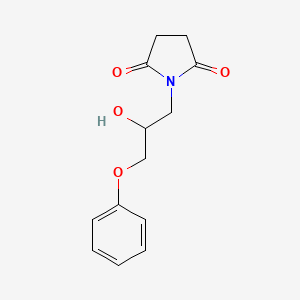
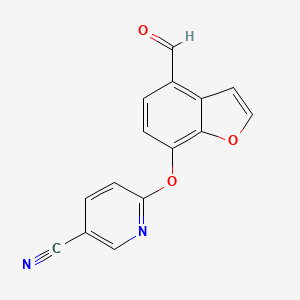
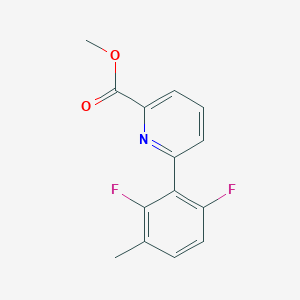
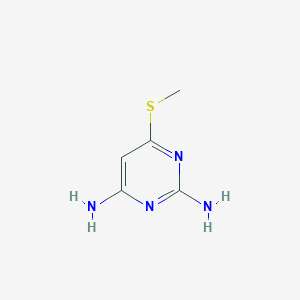
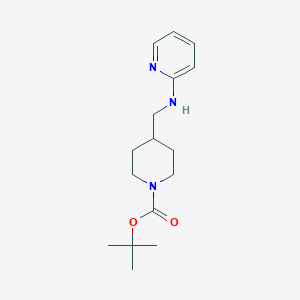

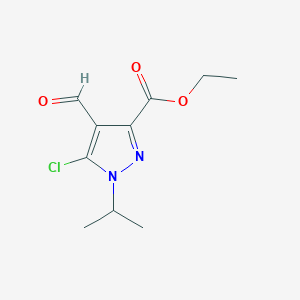

![Imidazo[1,2-B]pyridazin-3-ylmethanol](/img/structure/B8802194.png)
![1,2,6,7-tetrahydro-5H-pyrido[3,2,1-ij]quinolin-3-one](/img/structure/B8802202.png)
